1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone
Overview
Description
1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone is a fluorinated building block used in various chemical syntheses. It is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a pyridine ring, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Material: The synthesis begins with 5-bromo-3-fluoropyridine.
Reaction with Trifluoroacetic Anhydride: The starting material is reacted with trifluoroacetic anhydride in the presence of a catalyst such as aluminum chloride to introduce the trifluoromethyl group.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Material Science: It is employed in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone depends on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites .
Comparison with Similar Compounds
1-(5-Bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(5-Bromo-2-fluoropyridin-3-yl)ethanone: Similar structure but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(6-Chloro-3-pyridinyl)-1-ethanone: Contains a chlorine atom instead of bromine and fluorine, leading to different reactivity and applications.
2-Acetyl-6-bromopyridine: Another brominated pyridine derivative but with different substitution patterns.
The uniqueness of this compound lies in its combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical and physical properties, making it a versatile intermediate in various chemical syntheses.
Properties
IUPAC Name |
1-(5-bromo-3-fluoropyridin-2-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF4NO/c8-3-1-4(9)5(13-2-3)6(14)7(10,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIZBCFNIXSTPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF4NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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